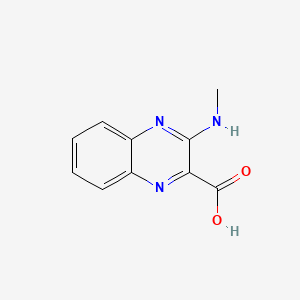

3-(Methylamino)quinoxaline-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(methylamino)quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-9-8(10(14)15)12-6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFBSVYPMNPAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50666514 | |

| Record name | 3-(Methylamino)quinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122234-53-1 | |

| Record name | 3-(Methylamino)quinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent : Acetonitrile is optimal for radical stability and solubility.

-

Temperature : Reflux conditions (≈82°C) ensure sufficient energy for radical generation.

-

Catalyst load : A 1:1 molar ratio of I₂ to substrate balances reactivity and cost.

This method avoids pre-functionalized starting materials, simplifying the synthesis of diverse 3-methylquinoxaline derivatives. However, yields vary depending on substituents, with electron-donating groups enhancing reactivity.

Ionic Liquid-Mediated Cyclization

A groundbreaking approach utilizes ionic liquids as dual solvents and catalysts for synthesizing 3-methylquinoxaline-2-carboxylic acid from o-phenylenediamine and α-halogenated-β-ketoesters. The process involves two stages:

Cyclization Step

In a typical procedure, o-phenylenediamine (2 mmol) and ethyl 2-chloroacetoacetate (2.2 mmol) are combined with 4 mL of 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]) and stirred at room temperature for 60 minutes. The ionic liquid facilitates cyclization via hydrogen bonding and electrostatic interactions, achieving a 90% yield of the intermediate ethyl 3-methylquinoxaline-2-carboxylate.

Hydrolysis and Isolation

The intermediate is hydrolyzed with aqueous NaOH, followed by acidification to yield the final carboxylic acid. The ionic liquid is recovered via vacuum drying and reused without significant loss of activity.

Advantages Over Conventional Methods:

-

Sustainability : Ionic liquids are non-volatile and recyclable, reducing waste.

-

Mild conditions : Reactions proceed at room temperature, lowering energy consumption.

Comparative Analysis of Preparation Methods

The table below summarizes the critical parameters of each synthesis route:

Stability and Characterization

3-Methylquinoxaline-2-carboxylic acid exhibits stability in dimethylformamide (DMF) over six months, as demonstrated by UV-Vis and NMR spectroscopy. Degradation studies reveal <5% decomposition under ambient storage, confirming its suitability for long-term pharmaceutical formulation .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.

Reduction: Quinoxaline-2-carboxylic alcohol or aldehyde.

Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of 3-(methylamino)quinoxaline-2-carboxylic acid has been achieved through several methods, often involving ionic liquids as solvents to enhance yield and purity. One notable method utilizes o-phenylenediamine and alpha-halogeno-beta-ketone ester as raw materials in a two-step reaction involving cyclization and hydrolysis. This approach allows for high yields and reduced energy consumption, making it a favorable option for industrial applications .

Antimicrobial Properties

Research has indicated that derivatives of quinoxaline-2-carboxylic acid exhibit significant antimicrobial activity. A study highlighted the effectiveness of certain derivatives against Mycobacterium tuberculosis, demonstrating low toxicity in vivo while confirming their mode of action as DNA-damaging agents. The compound's ability to combat mycobacterial infections positions it as a promising candidate for new antimicrobial therapies .

Detection in Food Safety

This compound has been utilized in food safety testing, particularly in detecting residues in animal tissues. A rapid immunochromatographic assay was developed to simultaneously quantify this compound along with quinoxaline-2-carboxylic acid in pork samples. This method showcased advantages in speed and efficiency over traditional liquid chromatography-mass spectrometry techniques .

Analytical Methods

The analytical determination of this compound has evolved with innovative techniques. The background fluorescence quenching immunochromatographic assay (bFQICA) allows for rapid detection with minimal sample preparation time. This method has been validated against established techniques, proving its reliability for field testing .

Case Studies

- Food Safety Testing : The application of bFQICA in pork samples demonstrated that this compound could be extracted and quantified effectively, ensuring compliance with safety regulations regarding antibiotic residues .

- Antimicrobial Research : In studies focusing on the antimicrobial activity of quinoxaline derivatives, compounds similar to this compound were shown to inhibit the growth of M. tuberculosis, highlighting their potential as therapeutic agents against resistant strains .

Mechanism of Action

The mechanism of action of 3-(Methylamino)quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a DNA-damaging agent, leading to the inhibition of bacterial growth . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent effects are summarized below:

Physicochemical Properties

- Solubility and Reactivity: The methylamino group in this compound enhances nucleophilicity, enabling facile derivatization compared to the methyl or hydroxyl analogs . Trifluoromethyl-substituted derivatives exhibit increased lipophilicity (logP ~3.5–4.0), improving membrane permeability and target engagement .

Biological Activity

3-(Methylamino)quinoxaline-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumoral, and other pharmacological effects, supported by data from various studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, have been investigated for their potential as therapeutic agents. These compounds exhibit a broad spectrum of biological activities, attributed to their ability to interact with various biological targets.

Antimycobacterial Properties

Recent studies have highlighted the significant antimycobacterial activity of quinoxaline derivatives. For instance, a derivative of quinoxaline-2-carboxylic acid demonstrated a minimum inhibitory concentration (MIC) of 1.25 μg/mL against Mycobacterium tuberculosis, indicating potent activity against this pathogen . The mechanisms underlying this activity include DNA damage and the production of free radicals during bio-reduction processes .

Table 1: Antimycobacterial Activity of Quinoxaline Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4 | 1.25 | M. tuberculosis |

| 5 | 3.91 | M. tuberculosis |

| 6 | 15.625 | M. smegmatis |

The resistance mechanisms in M. smegmatis mutants were linked to mutations in specific genes, which were confirmed through genomic sequencing . This highlights the potential for developing new anti-tubercular drugs based on these compounds.

Antitumor Activity

Quinoxaline derivatives also exhibit promising antitumor properties. For example, certain derivatives have shown selective cytotoxicity against cancer cell lines such as HepG-2 and MCF-7. The mechanism involves the induction of apoptosis through the modulation of apoptotic pathways, including caspase activation and regulation of BAX and Bcl-2 proteins .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 11e | HepG-2 | 10 | Apoptosis induction |

| 12g | MCF-7 | 15 | Caspase activation |

Other Biological Activities

In addition to antimicrobial and antitumor activities, quinoxaline derivatives have shown anti-inflammatory, antioxidant, and antiparasitic effects . The structural variations in these compounds significantly influence their biological efficacy.

Case Studies and Research Findings

- Study on Antimycobacterial Activity : A study evaluated various quinoxaline derivatives against M. tuberculosis and found that modifications at specific positions enhanced their activity . The lead compound exhibited low toxicity in vivo, making it a candidate for further development.

- Antitumor Mechanism Investigation : Research into the cytotoxic effects of quinoxaline derivatives revealed that structural modifications could enhance their selectivity towards cancer cells while minimizing effects on normal cells . This was particularly noted in compounds that downregulated HIF1α and ERα expression in MCF-7 cells.

- In Silico Studies : Computational modeling has been employed to predict the binding affinities and pharmacokinetic profiles of these compounds, aiding in the design of more effective derivatives with improved biological activity .

Q & A

Q. What are the recommended synthetic routes for 3-(methylamino)quinoxaline-2-carboxylic acid, and what methodological considerations are critical for yield optimization?

The synthesis typically involves hydrolysis of ethyl 2-methyl-3-quinoxalinecarboxylate-1-oxide under alkaline conditions. Key steps include:

- Suspending the precursor in 0.5 M NaOH (50 mL/g) for 2 hours .

- Acidifying the mixture with concentrated HCl to pH 2 to precipitate the product .

- Recrystallization from water to achieve purity >80% .

Critical considerations : - Monitor pH carefully during acidification to avoid over-protonation, which may reduce yield.

- Use low-temperature storage (2–8°C) to prevent degradation of the carboxylic acid group .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

X-ray crystallography reveals:

Q. What analytical techniques are recommended for purity assessment and functional group identification?

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₁₀H₈N₂O₂; M = 188.18 g/mol) .

- ¹H NMR : Identify methylamino (–NHCH₃) and carboxylic acid (–COOH) protons.

- FT-IR : Detect carbonyl (C=O) stretching at ~1700 cm⁻¹ and N–H bending at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How does cytochrome P450 1A2 (CYP1A2) mediate the detoxification of this compound in humans, and what are the implications for carcinogenicity studies?

Q. What experimental strategies can resolve contradictions in interspecies metabolic data for quinoxaline derivatives?

- Comparative hepatocyte studies : Use primary human and rat hepatocytes to contrast CYP1A2 activity .

- Isotope-labeling : Track metabolite formation (e.g., ¹⁴C-labeled substrates) to quantify pathway dominance .

- Inhibition assays : Co-administer CYP1A2 inhibitors (e.g., α-naphthoflavone) to validate enzyme specificity .

Q. How does the carboxylic acid group influence the compound’s reactivity in agrochemical synthesis?

- Role in derivatization : The –COOH group enables:

- Case study : Derivatives with 3,4,5-trimethoxyphenyl groups show enhanced herbicidal activity due to improved membrane permeability .

Q. What methodologies are recommended for detecting this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.